molecular formula C12H8F3NO2 B6368487 MFCD11876193 CAS No. 1111111-10-4

MFCD11876193

Cat. No.: B6368487
CAS No.: 1111111-10-4
M. Wt: 255.19 g/mol
InChI Key: LGFCFPFISQPLOT-UHFFFAOYSA-N
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Description

MFCD11876193: is a chemical compound with a unique structure and properties that make it valuable in various scientific and industrial applications

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of MFCD11876193 typically involves multiple steps, including the preparation of intermediate compounds and the final product. The reaction conditions often require precise control of temperature, pressure, and pH to ensure high yield and purity. Common synthetic routes may involve nucleophilic substitution, condensation reactions, and catalytic processes.

Industrial Production Methods: Industrial production of this compound is usually carried out in large-scale reactors with automated control systems to maintain optimal reaction conditions. The process may include purification steps such as crystallization, distillation, and chromatography to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions: MFCD11876193 undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using strong oxidizing agents to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can convert it into different reduced forms, often using hydrogenation or metal hydrides.

    Substitution: It can participate in substitution reactions where functional groups are replaced by other groups, often using halogenating agents or nucleophiles.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles like amines or thiols.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

MFCD11876193 has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis to create complex molecules.

    Biology: Employed in biochemical assays and as a probe in molecular biology studies.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of advanced materials, including polymers and nanomaterials.

Mechanism of Action

The mechanism of action of MFCD11876193 involves its interaction with specific molecular targets and pathways. It may act as an enzyme inhibitor, receptor agonist, or antagonist, depending on its structure and functional groups. The compound’s effects are mediated through binding to active sites or altering the conformation of target molecules, leading to changes in biological activity.

Comparison with Similar Compounds

MFCD11876193 can be compared with other similar compounds to highlight its uniqueness:

    Similar Compounds: Compounds with similar structures or functional groups, such as MFCD11876192 and MFCD11876194.

    Uniqueness: this compound may exhibit distinct reactivity, stability, or biological activity compared to its analogs, making it particularly valuable for specific applications.

Properties

IUPAC Name

6-[3-(trifluoromethoxy)phenyl]-1H-pyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8F3NO2/c13-12(14,15)18-9-4-1-3-8(7-9)10-5-2-6-11(17)16-10/h1-7H,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGFCFPFISQPLOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC(F)(F)F)C2=CC=CC(=O)N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70683142
Record name 6-[3-(Trifluoromethoxy)phenyl]pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70683142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1111111-10-4
Record name 6-[3-(Trifluoromethoxy)phenyl]pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70683142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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